

# An In-depth Technical Guide to Bromofluoromethane (CAS 373-52-4)

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## Compound of Interest

Compound Name: Bromofluoromethane

Cat. No.: B051070

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bromofluoromethane** ( $\text{CH}_2\text{BrF}$ ), with CAS number 373-52-4, is a halogenated methane derivative that has garnered significant interest in various scientific fields, particularly in organic synthesis and pharmaceutical development.<sup>[1][2]</sup> Its unique chemical properties make it a valuable reagent for the introduction of the fluoromethyl group ( $-\text{CH}_2\text{F}$ ) into organic molecules, a motif of growing importance in medicinal chemistry. This technical guide provides a comprehensive overview of **bromofluoromethane**, including its physicochemical properties, spectroscopic data, synthesis, reactivity, applications, and safety and handling protocols, with a focus on its relevance to researchers and professionals in drug development.

## Physicochemical Properties

**Bromofluoromethane** is a colorless gas at room temperature with a slightly sweet odor.<sup>[1]</sup> It is soluble in alcohol and very soluble in chloroform.<sup>[1][3]</sup> A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	CH <sub>2</sub> BrF	[1]
Molecular Weight	112.93 g/mol	[1]
CAS Number	373-52-4	[1]
Boiling Point	19 °C (66 °F; 292 K)	[1]
Appearance	Gas	[1]
Solubility	Soluble in alcohol, very soluble in chloroform.	[1][3]

## Spectroscopic Data

The structural characterization of **bromofluoromethane** is supported by various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **bromofluoromethane** provide characteristic signals for its proton, carbon, and fluorine nuclei.

Nucleus	Chemical Shift ( $\delta$ )	Coupling Constant (J)
<sup>1</sup> H NMR	6.1 ppm (doublet)	J(F-H) = 48 Hz
<sup>13</sup> C NMR	77.4 ppm (doublet)	J(C-F) = 247 Hz
<sup>19</sup> F NMR	-163.5 ppm (triplet)	J(F-H) = 48.9 Hz

## Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of **bromofluoromethane** exhibits characteristic absorption bands corresponding to its vibrational modes. The C-H stretching vibrations are typically observed around 3023 cm<sup>-1</sup>.

## Mass Spectrometry

The mass spectrum of **bromofluoromethane** shows a characteristic pattern due to the presence of bromine isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). The molecular ion peaks are observed at  $m/z$  112 and 114.

## Synthesis of Bromofluoromethane

Several methods have been reported for the synthesis of **bromofluoromethane**. One of the most effective methods is the reductive debromination of **dibromofluoromethane**.

### Experimental Protocol: Reductive Debromination of Dibromofluoromethane

This protocol is based on a procedure described in patent literature and offers a viable route to **bromofluoromethane**.

Materials:

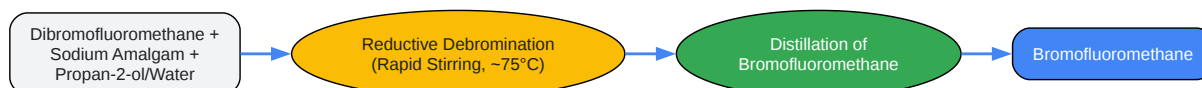
- **Dibromofluoromethane**
- Sodium amalgam (0.6% by weight sodium)
- Propan-2-ol
- Water
- Reaction flask equipped with a magnetic stirrer and a distillation setup

Procedure:

- To a reaction flask, add 1 litre of sodium amalgam, 2 litres of propan-2-ol, 824g of **dibromofluoromethane**, and 300 cm<sup>3</sup> of water.
- Stir the mixture rapidly. The temperature will rise over 30 minutes to approximately 75°C.
- **Bromofluoromethane** will begin to distill from the reaction mixture.
- The reaction is typically complete within 50 minutes from the start of distillation.

- The collected **bromofluoromethane** can be further purified by distillation.

Logical Relationship of Synthesis:



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Caption: Synthesis of **Bromofluoromethane** via Reductive Debromination.

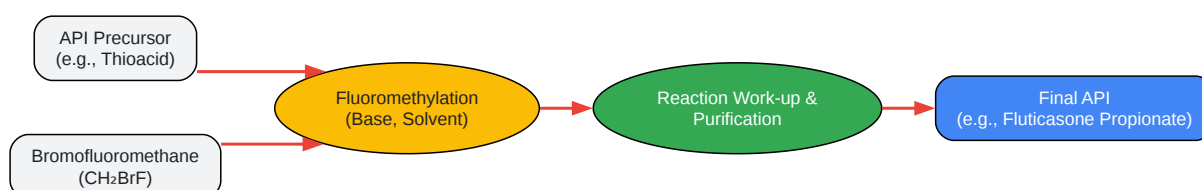
## Reactions and Applications in Drug Development

**Bromofluoromethane** is a key reagent for fluoromethylation, the process of introducing a -CH<sub>2</sub>F group into a molecule. This functional group is of particular interest in drug design as it can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

A prominent application of **bromofluoromethane** is in the synthesis of fluticasone propionate, a widely used corticosteroid for the treatment of asthma and allergic rhinitis.<sup>[4]</sup>

## Experimental Workflow: Fluoromethylation in API Synthesis

The following diagram illustrates a general workflow for the use of **bromofluoromethane** in the synthesis of an active pharmaceutical ingredient (API) like fluticasone propionate.



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Caption: General workflow for API synthesis using **bromofluoromethane**.

## Safety and Handling

**Bromofluoromethane** is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Statements:

- Fatal if swallowed or in contact with skin.
- Causes skin irritation.
- Contains gas under pressure; may explode if heated.

Precautionary Measures:

- Handle in a well-ventilated area.
- Wear protective gloves, clothing, eye, and face protection.
- Do not eat, drink, or smoke when using this product.
- Wash thoroughly after handling.
- Store in a well-ventilated place. Keep container tightly closed.

In case of exposure, seek immediate medical attention.

## Conclusion

**Bromofluoromethane** is a valuable and versatile reagent in modern organic chemistry, with significant applications in the pharmaceutical industry. Its ability to efficiently introduce the fluoromethyl group makes it an important tool for the development of new drug candidates. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Bromofluoromethane (CAS 373-52-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051070#bromofluoromethane-cas-373-52-4]

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